molecular formula C9H11Cl2NO B1394159 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride CAS No. 1245782-61-9

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride

Cat. No. B1394159
M. Wt: 220.09 g/mol
InChI Key: DNVPDMXUPGYAPY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO . It has a molecular weight of 220.09574 .


Molecular Structure Analysis

The molecular structure of this compound consists of a three-membered oxetane ring attached to a 4-chlorophenyl group . The InChI code for this compound is 1S/C9H10ClNO.ClH/c10-8-3-1-7 (2-4-8)9 (11)5-12-6-9;/h1-4H,5-6,11H2;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s water solubility is 0.628 mg/ml . It has a Log Po/w (iLOGP) of 0.0, indicating its lipophilicity .

Scientific Research Applications

Antibacterial Properties

  • Synthesis and Antibacterial Activity : A study involved the synthesis of novel heterocyclic compounds containing the 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment, which exhibited good antibacterial activity against several pathogens like Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016).

Synthesis and Characterization

  • Complex Synthesis Processes : There has been research on the synthesis and characterization of compounds derived from 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, often involving multiple steps and yielding a variety of derivatives (Arutyunyan et al., 2012), (Arutyunyan et al., 2012).

Chemical Interactions and Reactions

  • Chemical Reactions Analysis : Investigations into the kinetics and mechanisms of reactions involving derivatives of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride have been conducted, providing insights into chemical interactions and structural behaviors (Castro et al., 2001).

Structural Analysis

  • Crystal Structure and Molecular Analysis : Studies have focused on the crystal structure, spectroscopic, and molecular properties of compounds related to 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, revealing details about molecular interactions and stability (Butcher et al., 2007).

Novel Compound Synthesis

  • New Compound Development : Research has been conducted on synthesizing new compounds utilizing 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, often exploring unique pathways and methodologies (Prabakaran et al., 2010).

Safety And Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-chlorophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVPDMXUPGYAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676683
Record name 3-(4-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride

CAS RN

1245782-61-9
Record name 3-Oxetanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245782-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)oxetan-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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